5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Description
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a brominated indolin-2-one derivative characterized by a hydroxyl group and a propargyl (prop-2-yn-1-yl) substituent at position 3 of the indole ring.
Properties
CAS No. |
651007-46-4 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-prop-2-ynyl-1H-indol-2-one |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-11(15)8-6-7(12)3-4-9(8)13-10(11)14/h1,3-4,6,15H,5H2,(H,13,14) |
InChI Key |
UORSNJBOBKIRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(C2=C(C=CC(=C2)Br)NC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Indole Derivatives
One common method for synthesizing 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves the use of indole derivatives as starting materials. The following steps outline this process:
Starting Material: Use of 5-bromoindole as a precursor.
-
- Alkynes: Propynyl bromide or similar alkynes are introduced.
- Catalyst: Copper(I) iodide or palladium catalysts can facilitate coupling reactions.
- Solvent: Common solvents include dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Reactions typically occur at elevated temperatures (60–100 °C).
-
- The reaction proceeds through a nucleophilic substitution where the alkynyl group is introduced at the 3-position of the indole, followed by hydroxylation at the 3-position.
One-Pot Synthesis
A more efficient approach is the one-pot synthesis method, which reduces the number of purification steps required:
Multistep Synthesis
This method involves multiple steps, including cyclization and functionalization:
Step 1: Formation of Indole Core
- Start from an appropriate aniline derivative and react with a carbonyl compound to form an indole skeleton.
Step 2: Bromination
- Bromination can be achieved using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Step 3: Alkynylation
- The introduction of the propynyl group can be performed via a Sonogashira coupling reaction.
Step 4: Hydroxylation
- Finally, hydroxylation can be achieved using boron tribromide or other hydroxylating agents.
Summary Table of Preparation Methods
| Method | Key Reagents | Yield (%) | Comments |
|---|---|---|---|
| Indole Derivative | Bromoindole, Alkynes | 70–85 | Requires careful control of conditions |
| One-Pot Synthesis | Bromoacetyl bromide, Triethylamine | 80–90 | Simplifies purification process |
| Multistep Synthesis | Aniline derivatives, Bromine | 60–75 | More complex but versatile |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-3-oxo-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indoline.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. For instance, derivatives of isatin, which share structural similarities, have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that spirooxindoles derived from isatins exhibited significant activity against human cervical carcinoma (M-HeLa) and duodenal adenocarcinoma (HuTu 80) cell lines, suggesting that similar indole-based compounds may possess comparable therapeutic properties .
Antimicrobial Properties
Indole derivatives have been explored for their antimicrobial activities. The structural features of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one may contribute to its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents.
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new materials and pharmaceuticals.
Synthesis of Spiro Compounds
Research has shown that base-catalyzed reactions involving isatins and propargyl derivatives can yield spiro compounds with potential biological activities. The ability to modify the indole structure allows chemists to explore new synthetic pathways for creating biologically active molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and bacterial growth.
Pathways Involved: It inhibits key pathways such as the nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase. These interactions lead to the inhibition of cancer cell growth and bacterial proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The indolin-2-one scaffold is highly modular, with substitutions at positions 1, 3, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Position 3 Modifications : The target compound’s propargyl group introduces alkyne functionality, which is absent in dimethyl () or oxoethyl-pyridinyl analogs (). Propargyl groups enhance reactivity for click chemistry applications, whereas oxoethyl substituents (e.g., pyridinyl, methoxyphenyl) may improve solubility or target binding .
- Position 1 Substitutions : Ethyl or propenyl groups () increase lipophilicity compared to the unsubstituted or propargyl-substituted target compound.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~299.1 g/mol) is lower than analogs with bulky substituents (e.g., 416.3 g/mol for ’s compound), suggesting improved bioavailability.
- Polarity : The hydroxyl group at position 3 enhances hydrophilicity, but the propargyl group introduces moderate lipophilicity. In contrast, dimethyl-substituted analogs () are more hydrophobic, while pyridinyl-oxoethyl derivatives () exhibit balanced polarity due to heteroaromatic rings .
Biological Activity
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H14BrNO3
- Molecular Weight : 384.22 g/mol
- Boiling Point : 622.9 °C (predicted)
- Density : 1.521 g/cm³ (predicted)
- pKa : 10.85 (predicted) .
Research indicates that 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one exhibits several mechanisms that contribute to its biological activity:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. It was evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against both Gram-positive and Gram-negative bacteria, demonstrating effective bactericidal activity .
- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it possesses selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in tumor cells while exhibiting low toxicity to normal cells .
- Biofilm Inhibition : The compound has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an anti-biofilm agent .
- Enzyme Inhibition : It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial and cancer therapies, respectively .
Antimicrobial Evaluation
A study conducted on a series of derivatives including 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one revealed that it significantly reduced the growth of pathogenic bacteria with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Cytotoxic Activity
In vitro studies demonstrated that the compound exhibited cytotoxicity towards various cancer cell lines with IC50 values greater than 60 μM, indicating a favorable safety profile .
Biofilm Formation
The compound's ability to disrupt biofilm formation was quantified, showing a reduction percentage superior to standard antibiotics like Ciprofloxacin .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H14BrNO3 |
| Molecular Weight | 384.22 g/mol |
| Boiling Point | 622.9 °C |
| Density | 1.521 g/cm³ |
| pKa | 10.85 |
| Antimicrobial MIC | 0.22 - 0.25 μg/mL |
| Cytotoxic IC50 | >60 μM |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation involving various bacterial strains highlighted the compound’s potential as a broad-spectrum antimicrobial agent, particularly effective against resistant strains.
- Cytotoxicity in Cancer Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with the compound, suggesting its potential application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
